molecular formula C36H32NP B12879318 (R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine

(R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine

Cat. No.: B12879318
M. Wt: 509.6 g/mol
InChI Key: UAIXCFOHUNEGSB-UHFFFAOYSA-N
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Description

®-2’-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is a chiral phosphine ligand used in various catalytic processes. It is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. This compound is characterized by its unique structure, which includes a binaphthyl backbone and phosphine groups, contributing to its high reactivity and selectivity in catalytic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2’-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

®-2’-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, reduced amine derivatives, and substituted phosphine ligands .

Scientific Research Applications

®-2’-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2’-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine involves its role as a chiral ligand in catalytic processes. The compound coordinates with metal centers, forming chiral metal complexes that facilitate asymmetric transformations. The binaphthyl backbone provides steric hindrance, ensuring high selectivity, while the phosphine groups enhance the reactivity of the metal center .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2’-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is unique due to its specific combination of steric and electronic properties, which provide high selectivity and reactivity in catalytic processes. Its ability to facilitate a wide range of asymmetric transformations makes it a valuable tool in both academic research and industrial applications .

Properties

Molecular Formula

C36H32NP

Molecular Weight

509.6 g/mol

IUPAC Name

1-[2-bis(3-methylphenyl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine

InChI

InChI=1S/C36H32NP/c1-25-11-9-15-29(23-25)38(30-16-10-12-26(2)24-30)34-22-20-28-14-6-8-18-32(28)36(34)35-31-17-7-5-13-27(31)19-21-33(35)37(3)4/h5-24H,1-4H3

InChI Key

UAIXCFOHUNEGSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N(C)C)C6=CC=CC(=C6)C

Origin of Product

United States

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